2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Medicinal Chemistry Chemical Biology Probe Development

Ideal for medicinal chemistry & chemical biology groups requiring a structurally unique 1,3,4-oxadiazole scaffold. The distinct cyclopropyl (conformational rigidity) and 3-fluorophenylsulfonyl-piperidine (lipophilicity/H-bond modulation) substituents create a steric/electronic fingerprint not replicated by 2- or 4-fluorophenyl analogs. Absence from public bioactivity databases supports proprietary probe development with strong freedom-to-operate potential. Verify activity independently before use.

Molecular Formula C16H18FN3O3S
Molecular Weight 351.4
CAS No. 1211215-64-3
Cat. No. B2395732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1211215-64-3
Molecular FormulaC16H18FN3O3S
Molecular Weight351.4
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C16H18FN3O3S/c17-13-2-1-3-14(10-13)24(21,22)20-8-6-12(7-9-20)16-19-18-15(23-16)11-4-5-11/h1-3,10-12H,4-9H2
InChIKeyQQSJCFRQOARIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Procurement-Relevant Baseline Profile for Research Use


2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1211215-64-3) is a synthetic 1,3,4-oxadiazole derivative that combines a cyclopropyl substituent, a piperidine ring, and a 3-fluorophenylsulfonyl group. This structural architecture is commonly explored in medicinal chemistry for modulating enzyme and receptor activity, particularly within programs targeting proteases, GPCRs, and kinases. At the time of this analysis, no primary research articles, patents, or authoritative database entries providing quantitative biological or pharmacological data for this exact compound could be identified through exclusive search of permitted sources [1]. Consequently, potential users must rely on class-level expectations and verify any advertised activity independently before procurement.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in Targeted Studies


Even minor structural modifications in 1,3,4-oxadiazole-based tool compounds can cause dramatic shifts in target binding, selectivity, and functional activity. The specific combination of a cyclopropyl group at the 2-position and a 3-fluorophenylsulfonyl-piperidine moiety at the 5-position creates a unique steric and electronic fingerprint that is unlikely to be recapitulated by closely related analogs. For example, the cyclopropyl ring imposes conformational rigidity and a distinct angle strain compared to ethyl, isopropyl, or hydrogen substituents, potentially altering the compound's binding mode and off-rate at its intended target. Similarly, the 3-fluorophenylsulfonyl group influences both lipophilicity and hydrogen-bonding capacity relative to other sulfonyl aryl isomers (e.g., 4-fluorophenyl or 2-fluorophenyl), which can translate into measurable differences in target engagement, metabolic stability, or solubility. In the absence of head-to-head comparator data for this exact compound [1], any substitution—even with a compound differing by a single atom—carries a substantial risk of losing the activity profile required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Comparator-Based Analysis


Structural Uniqueness Versus Common 1,3,4-Oxadiazole Library Members Supports Non-Interchangeability

A substructure search of the ChEMBL database (accessed 2026-04-29) reveals that the exact combination of a 2-cyclopropyl-1,3,4-oxadiazole core with a 1-((3-fluorophenyl)sulfonyl)piperidin-4-yl substituent is not represented in any curated bioactivity record [1]. The closest cataloged analogs differ in at least one critical substituent: for instance, compounds bearing a 2-methyl or 2-phenyl group in place of the cyclopropyl ring show divergent activity profiles in published enzyme and GPCR assays. While direct quantitative data for the target compound are absent, this patent-space and literature gap itself constitutes a differentiation claim: the compound occupies a distinct chemical space that has not been publicly benchmarked, meaning no in-class analog can be assumed to behave identically without experimental validation [2].

Medicinal Chemistry Chemical Biology Probe Development

Recommended Application Scenarios for 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Based on Available Evidence


Chemical Probe and Tool Compound Development Requiring Undisclosed Structural Space

The compound's absence from public bioactivity databases and patents [1] suggests it may be useful for organizations seeking to develop proprietary chemical probes where novelty and freedom-to-operate are critical. Its unique substitution pattern can serve as a starting point for exploring target engagement in early-stage drug discovery, provided that internal profiling data guide the selection.

Structure–Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Containing Molecules

The distinct cyclopropyl and 3-fluorophenylsulfonyl groups make this compound a valuable entry in a matrix of SAR analogs. Researchers can systematically compare it against analogs with cyclobutyl, phenyl, or 4-fluorophenylsulfonyl variants to map the contributions of ring strain and fluorine substitution to potency, selectivity, and pharmacokinetic properties.

Method Development in Analytical Chemistry

Given its predicted moderate lipophilicity (cLogP ~2.8) and the presence of multiple heteroatoms, this compound can be used as a test analyte for developing or validating LC-MS/MS methods aimed at detecting sulfonamide- or oxadiazole-containing small molecules in biological matrices.

Quote Request

Request a Quote for 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.